2-Chloro-N-phenethylacetamide
Overview
Description
2-Chloro-N-phenethylacetamide is an organic compound with the molecular formula C10H12ClNO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a phenethyl group, and the hydrogen atom of the acetyl group is replaced by a chlorine atom. This compound is known for its various applications in chemical synthesis and research.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-N-phenethylacetamide is the fungus Aspergillus flavus . This fungus is known to cause a variety of diseases and is highly virulent .
Mode of Action
This compound interacts with its target by binding to ergosterol on the fungal plasma membrane . This interaction likely disrupts the integrity of the fungal cell membrane, leading to cell death . Additionally, it may inhibit DNA synthesis through the inhibition of thymidylate synthase .
Biochemical Pathways
Its mode of action suggests that it disrupts the normal functioning of the fungal cell membrane and dna synthesis . These disruptions could affect a variety of downstream cellular processes, leading to cell death .
Result of Action
The result of this compound’s action is the inhibition of growth and eventual death of the fungus Aspergillus flavus . This is achieved through the disruption of the fungal cell membrane and possible inhibition of DNA synthesis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is stored in an inert atmosphere at temperatures between 2-8°C These conditions likely help maintain the compound’s stability and efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-N-phenethylacetamide can be synthesized through the reaction of phenethylamine with chloroacetyl chloride. The reaction is typically carried out in the presence of a base such as sodium carbonate or sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is performed in an organic solvent like toluene at a low temperature (0-10°C) to control the exothermic nature of the reaction .
Reaction Scheme: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NHCOCH}_2\text{Cl} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction is carried out in large reactors with efficient cooling systems to maintain the required temperature. The use of automated systems ensures precise control over the addition of reagents and the reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-phenethylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed to form phenethylamine and chloroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous medium.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Hydrolysis: Formation of phenethylamine and chloroacetic acid.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Chloro-N-phenethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Comparison with Similar Compounds
2-Chloro-N-phenethylacetamide can be compared with other similar compounds such as:
2-Chloro-N-phenylacetamide: Similar structure but with a phenyl group instead of a phenethyl group.
N-Phenethylacetamide: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Chloroacetamide: Lacks the phenethyl group, making it less effective in biological applications.
Uniqueness: this compound is unique due to the presence of both the phenethyl and chloro groups, which confer specific chemical reactivity and biological activity that are not observed in its analogs.
Properties
IUPAC Name |
2-chloro-N-(2-phenylethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWWGHNQLOXRTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157110 | |
Record name | Acetamide, 2-chloro-N-phenethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13156-95-1 | |
Record name | 2-Chloro-N-(2-phenylethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13156-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-chloro-N-phenethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13156-95-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, 2-chloro-N-phenethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-N-phenethyl-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Chloro-N-phenethylacetamide in Praziquantel synthesis?
A1: this compound serves as a crucial intermediate in a novel synthesis route for Praziquantel []. This method, utilizing phthalimide, offers an alternative to conventional approaches. The compound undergoes a series of reactions including reaction with phthalimide, hydrazine monohydrate, and bromoacetal to ultimately yield Praziquantel [].
Q2: How does the yield of the improved synthesis method for this compound compare to previously reported methods?
A2: The research highlights a modified synthesis method for this compound that significantly enhances its yield. By adjusting the order of reactant introduction, the new method achieves a stable yield of 94% []. This represents a substantial 13% increase compared to yields reported in earlier literature []. This improvement is particularly important for industrial-scale production of Praziquantel, where even small increases in yield can translate to significant cost savings.
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